2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid
Overview
Description
2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid is an organic compound that belongs to the class of benzyloxycarbonyl derivatives. It is commonly used in organic synthesis, particularly in the protection of amine groups. The benzyloxycarbonyl group, often referred to as the Cbz group, is a widely used protecting group for amines due to its stability under both acidic and basic conditions and its ease of removal when necessary .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid can be synthesized through the reaction of benzyl chloroformate with N-phenylglycine in the presence of a mild base such as sodium carbonate or sodium hydroxide. The reaction typically occurs at room temperature and involves the formation of a carbamate linkage between the benzyl group and the amine group of N-phenylglycine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for the hydrogenolysis of the benzyloxycarbonyl group.
Substitution: Reagents such as sodium borohydride and nickel chloride are used for the deprotection of the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Free amine derivatives.
Substitution: Various substituted carbamates and amines.
Scientific Research Applications
2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of 2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl-L-phenylalanine
- N-Benzyloxycarbonyl-L-serine benzyl ester
- N-Benzyloxycarbonyl-L-proline
Uniqueness
2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid is unique due to its specific structure, which combines the benzyloxycarbonyl protecting group with the phenylglycine backbone. This combination provides stability and versatility in various synthetic applications, making it a valuable compound in organic chemistry .
Properties
Molecular Formula |
C16H15NO4 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-(N-phenylmethoxycarbonylanilino)acetic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)11-17(14-9-5-2-6-10-14)16(20)21-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19) |
InChI Key |
LDXUQIQQIPCVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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